Tyrosinase Inhibition: 6-Bromo-3-phenylcoumarin Derivatives vs. Umbelliferone
In a study of halogenated phenylcoumarins, a derivative of 6-bromo-3-phenylcoumarin (compound 12) demonstrated superior tyrosinase inhibitory activity compared to the natural coumarin umbelliferone [1]. While the specific structure of compound 12 is not fully disclosed in the abstract, it belongs to the series of phenylcoumarin derivatives with bromo substituents, indicating that the 6-bromo-3-phenylcoumarin scaffold confers enhanced inhibition.
| Evidence Dimension | Tyrosinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 215 μM (Compound 12, a brominated phenylcoumarin derivative) |
| Comparator Or Baseline | Umbelliferone (IC50 value not specified in abstract, but reported as higher than Compound 12) |
| Quantified Difference | Compound 12 is the best inhibitor of the series, with an IC50 lower than umbelliferone [1]. |
| Conditions | Mushroom tyrosinase assay |
Why This Matters
This data suggests that 6-bromo-3-phenylcoumarin derivatives offer a significant improvement in tyrosinase inhibition over the widely studied natural coumarin umbelliferone, positioning them as promising leads for depigmenting agents and skin aging research.
- [1] Matos MJ, et al. New halogenated phenylcoumarins as tyrosinase inhibitors. Bioorg Med Chem Lett. 2011;21(11):3342-3345. doi:10.1016/j.bmcl.2011.04.012. View Source
